2,2-Diphenylethylamine

Catalog No.
S1896092
CAS No.
3963-62-0
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diphenylethylamine

CAS Number

3963-62-0

Product Name

2,2-Diphenylethylamine

IUPAC Name

2,2-diphenylethanamine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2

InChI Key

RXMTUVIKZRXSSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2

The exact mass of the compound 2,2-Diphenylethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27209. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Diphenylethylamine (CAS 3963-62-0) is a highly sterically hindered primary amine characterized by a central ethylamine backbone substituted with two phenyl rings at the beta-carbon. As a versatile building block, it is widely procured for its unique combination of primary amine reactivity and substantial steric bulk, which dictates its behavior in complex organic synthesis, pharmaceutical intermediate manufacturing, and advanced materials science [1]. Unlike simpler amines, its dual-aromatic structure provides distinct lipophilicity, specific cation-π interaction capabilities, and enhanced thermal and chemical stability, making it a critical precursor for high-value active pharmaceutical ingredients (APIs) and specialized organometallic ligands .

Attempting to substitute 2,2-Diphenylethylamine with simpler analogs like benzylamine or phenethylamine frequently results in process failures or degraded end-product performance. In medicinal chemistry, the lack of the beta-diphenyl steric bulk prevents the formation of critical hydrophobic and cation-π interactions required for target enzyme inhibition[1]. In materials science, replacing it with standard long-chain alkyl amines (e.g., octylamine) in nanocrystal ligand exchange leads to poor charge transport and severe efficiency roll-off in thick films[2]. Furthermore, in chiral resolution workflows, less hindered amines fail to provide the necessary spatial discrimination, resulting in suboptimal optical purity during the crystallization of pharmaceutical intermediates [3].

Enhanced Charge Transport in Perovskite Nanocrystal LEDs

In the fabrication of FA0.9Cs0.1PbBr3 perovskite light-emitting diodes, replacing standard long-chain alkyl ligands with 2,2-diphenylethylamine (DPEA) significantly improves charge transport and host dispersibility. While control nanocrystals with octylamine/oleylamine ligands suffer from severe efficiency roll-off in thick films, DPEA-capped nanocrystals maintain an external quantum efficiency (EQE) of 18.6% and achieve a peak luminance of 39,700 cd/m2 even at high film thicknesses (20 mg/mL) [1].

Evidence DimensionExternal Quantum Efficiency (EQE) in thick NC films
Target Compound Data18.6% EQE (at 20 mg/mL film thickness)
Comparator Or BaselineLong alkyl ligands (octylamine/oleylamine control) showing severe efficiency degradation
Quantified DifferenceMaintained >18% EQE vs. degraded efficiency
ConditionsFA0.9Cs0.1PbBr3 perovskite LEDs, thick NC film (20 mg/mL)

Enables the scalable fabrication of thick-film perovskite LEDs without sacrificing quantum efficiency or charge balance.

High-Efficiency Chiral Resolution for Sitagliptin Intermediates

2,2-Diphenylethylamine is highly effective as a resolving and crystallizing agent for pharmaceutical intermediates. In the synthesis of sitagliptin precursors, treating crude (3R)-3-azido-4-(2,4,5-trifluorophenyl)-butyric acid with 2,2-diphenylethylamine upgrades the optical purity of the resulting amine salt to 99.7% ee, compared to the 96.6% ee of the starting material, while maintaining a 98.8% chemical purity and achieving a 60% yield[1].

Evidence DimensionEnantiomeric excess (ee) of isolated intermediate salt
Target Compound Data99.7% ee (98.8% chemical purity)
Comparator Or BaselineStarting material baseline (96.6% ee)
Quantified Difference+3.1% ee improvement to near-perfect optical purity
ConditionsCrystallization from ethyl acetate

Provides a robust, scalable method for upgrading the optical purity of critical API building blocks during bulk manufacturing.

Critical Steric Bulk for Butyrylcholinesterase (BuChE) Inhibition

The unique steric profile of 2,2-diphenylethylamine is critical for engaging specific hydrophobic and cation-π interactions in enzyme active sites. In a study of 1-benzylamino-2-hydroxyalkyl derivatives targeting human BuChE, only compounds incorporating the bulky 2,2-diphenylethylamine (or closely related 3,3-diphenylpropylamine) moiety successfully inhibited the enzyme (IC50 = 2.69–7.22 μM), whereas analogs utilizing smaller alicyclic amines or standard benzylamines failed to display significant activity [1].

Evidence DimensionhBuChE Inhibitory Activity (IC50)
Target Compound DataActive inhibition (IC50 = 2.69–7.22 μM)
Comparator Or BaselineAlicyclic and simple benzylamine analogs
Quantified DifferenceActive vs. Inactive (loss of >50% inhibition for smaller amines)
Conditionsin vitro human BuChE inhibition assay

Demonstrates that the dual-phenyl steric bulk is non-substitutable for achieving specific binding conformations in targeted drug discovery.

Suitability for Solvent-Free Mechanochemical Synthesis

2,2-Diphenylethylamine exhibits excellent reactivity and stability under solvent-free mechanochemical conditions. When subjected to ball milling with 4-nitrobenzoyl chloride, it undergoes complete conversion to N-(2,2-diphenylethyl)-4-nitrobenzamide in just 5 minutes at room temperature. This rapid solid-state amidation highlights its superior processability for green chemistry workflows compared to traditional solution-phase amidation requiring prolonged heating and hazardous solvents [1].

Evidence DimensionReaction time for complete amidation
Target Compound Data5 minutes
Comparator Or BaselineTraditional solution-phase amidation (typically hours)
Quantified Difference>10x reduction in reaction time
ConditionsSolvent-free ball milling, room temperature

Allows manufacturers to adopt rapid, eco-friendly solid-state synthesis routes without compromising yield or purity.

High-Efficiency Perovskite LED Fabrication

Directly leveraging the charge transport data and dispersibility metrics, this compound is the preferred aromatic ligand for mixed-cation perovskite nanocrystals, enabling the production of thick-film LEDs without the efficiency degradation seen with standard alkyl amines [1].

Chiral Resolution of API Intermediates

Based on its ability to upgrade enantiomeric excess to >99%, 2,2-diphenylethylamine is highly recommended as a crystallizing agent in the bulk manufacturing and optical purification of complex pharmaceutical precursors, such as sitagliptin intermediates [2].

Sterically Demanding Pharmacophore Design

Utilizing its unique beta-diphenyl bulk, it serves as a critical building block for synthesizing targeted enzyme inhibitors (e.g., BuChE inhibitors) that require precise hydrophobic and cation-π interactions within the active site to achieve micromolar potency [3].

Green Mechanochemical Amidation Workflows

Due to its stability and rapid reactivity in solid-state conditions, it is an ideal primary amine for solvent-free ball-milling synthesis of complex amides, drastically reducing process times and eliminating the need for hazardous reaction solvents[4].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.120449483 g/mol

Monoisotopic Mass

197.120449483 g/mol

Heavy Atom Count

15

UNII

9XQD7X5YXD

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3963-62-0

Dates

Last modified: 08-16-2023
Juan et al. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Nature Chemistry, DOI: 10.1038/s41557-021-00825-9, published online 29 November 2021

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